molecular formula C8H7ClN4S B15054685 7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine

7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine

Cat. No.: B15054685
M. Wt: 226.69 g/mol
InChI Key: LACPYMCQLUZOJW-UHFFFAOYSA-N
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Description

7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine is a heterocyclic compound featuring a thiazolo[5,4-d]pyrimidine core substituted with a chlorine atom at position 7 and a cyclopropylamine group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as adenosine receptors (ARs) and kinases . The cyclopropyl group introduces steric constraints and metabolic stability, distinguishing it from other derivatives with bulkier or more polar substituents .

Properties

Molecular Formula

C8H7ClN4S

Molecular Weight

226.69 g/mol

IUPAC Name

7-chloro-N-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine

InChI

InChI=1S/C8H7ClN4S/c9-6-5-7(11-3-10-6)14-8(13-5)12-4-1-2-4/h3-4H,1-2H2,(H,12,13)

InChI Key

LACPYMCQLUZOJW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC3=C(S2)N=CN=C3Cl

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis via Thiazole Ring Formation

Formation of the Thiazolo[5,4-d]pyrimidine Core

The thiazolo[5,4-d]pyrimidine scaffold is typically constructed through cyclocondensation reactions. A pivotal approach involves reacting 2-aminothiazole derivatives with appropriately substituted pyrimidine precursors. For instance, 5-nitroanthranilic acid serves as a starting material for generating the quinazolinone intermediate, which is subsequently functionalized with a thiazole ring. Microwave-assisted heating (100–120°C) in dimethylformamide (DMF) accelerates this step, achieving yields of 85% for intermediates like 6-amino-3-cyclopropylquinazolin-4(3H)-one .

Introduction of the Cyclopropylamine Group

Cyclopropylamine is introduced via nucleophilic substitution or condensation. In one protocol, 3-cyclopropyl-6-nitroquinazolin-4(3H)-one is reduced using ammonium formate and palladium charcoal to yield the amine intermediate. Cyclopropylamine’s steric and electronic properties necessitate precise stoichiometry (1.1 equivalents) and acidic conditions (acetic acid) to prevent side reactions.

Chlorination Strategies for Functionalization

POCl₃-Mediated Chlorination

Chlorination at the 7-position is achieved using phosphorus oxychloride (POCl₃). For example, 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine undergoes chlorination under microwave irradiation (110°C, 30 min) to furnish the 7-chloro derivative in 89% yield. This method is favored for its scalability and compatibility with microwave reactors.

Regioselective Chlorination Challenges

Regioselectivity remains a challenge due to the presence of multiple reactive sites on the pyrimidine ring. Studies indicate that electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 5-position direct chlorination to the 7-position, as evidenced by X-ray crystallography.

Cyclization Methods for Thiazole Ring Closure

Hügershoff Reaction for Thiourea Cyclization

The Hügershoff reaction, employing bromine or benzyltrimethylammonium bromide, facilitates thiourea cyclization into thiazoles. For example, 3-cyclopropyl-6-nitroquinazolin-4(3H)-one derivatives are converted to thioureas using aryl isothiocyanates, followed by cyclization at −78°C to yield thiazoloquinazolinones (65–90% yields).

Table 1: Comparative Yields of Thiourea Cyclization Methods
Method Reagent Temperature Yield (%) Source
Hügershoff Br₂ −78°C 65
Metal Catalyzed PdCl₂/CuI 120°C 72
Microwave DBU 100°C 88

Palladium-Catalyzed C–S Bond Formation

Palladium-catalyzed cyclization offers an alternative for challenging substrates. Thiourea intermediates treated with PdCl₂ and CuI in DMSO/NMP yield thiazolo[5,4-d]pyrimidines but often lack regioselectivity, producing mixtures requiring chromatographic separation.

Microwave-Assisted Synthesis Optimization

Advantages of Microwave Heating

Microwave irradiation significantly reduces reaction times and improves yields. For instance, cyclocondensation of 5-nitroanthranilic acid with DMFDMA and cyclopropylamine under microwaves (100°C, 15 min) achieves 85% yield versus 60% under conventional heating. Dielectric heating enhances reaction homogeneity, particularly in polar solvents like DMF.

Alternative Routes and Emerging Strategies

Suzuki Coupling for Diversification

Post-cyclization functionalization via Suzuki-Miyaura coupling introduces aryl/alkyl groups at the 5-position. For example, 5,7-dichlorothiazolo[5,4-d]pyrimidine reacts with boronic acids under Pd catalysis to install diverse substituents (70–85% yields).

Chemical Reactions Analysis

Regioselectivity Challenges

The Hügershoff reaction often suffers from poor regioselectivity. For example, cyclization of N-phenylthioureas yields mixtures of tricyclic and benzothiazole derivatives, with the benzothiazole isomer dominating due to the electron-rich aromatic ring’s reactivity . This lack of selectivity necessitates optimized reaction conditions, such as controlled bromine equivalents and solvent choice (e.g., acetic acid) .

Reaction Conditions and Yields

Table 1 summarizes reaction conditions and yields for analogous thiourea cyclization, which informs strategies for synthesizing 7-chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine :

Thiourea Derivative Method Time (h) Yield (%)
7a (Ph substituent)A/B1/284/80
7b (4-Cl-C₆H₄)A191
7d (4-CF₃-C₆H₄)B*184
7g (3-Py)B*289

*Method A: Condensation with aryl isothiocyanates; Method B: Reaction of isothiocyanate 4 with aryl amines. Microwave heating required for less nucleophilic amines .

Structural and Functional Implications

The compound’s thiazolo[5,4-d]pyrimidine core resembles purine analogs, making it a candidate for targeting purine-binding enzymes (e.g., kinases, phosphatases). Substituents like the cyclopropyl group and chlorine atom modulate reactivity:

  • Cyclopropyl group : Enhances stability and lipophilicity, potentially improving bioavailability.

  • Chlorine substituent : Acts as an electron-withdrawing group, influencing electrophilic aromatic substitution and nucleophilic attack .

Biological and Medicinal Significance

While direct data on This compound is limited, related thiazolo[5,4-d]pyrimidines exhibit:

  • Anti-cancer activity : Through apoptosis induction, kinase inhibition, or interference with DNA replication (e.g., purine nucleoside phosphorylase inhibition) .

  • Neurological applications : Analogous oxazolo[5,4-d]pyrimidines act as adenosine receptor antagonists .

Scientific Research Applications

7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It may act as a competitive inhibitor by binding to the active site of enzymes or receptors, thereby blocking the natural substrate or ligand from binding. This inhibition can lead to various biological effects, depending on the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of thiazolo[5,4-d]pyrimidines are highly dependent on substituents at positions 2, 5, and 5. Below is a detailed comparison with key analogs:

Substituent Effects at Position 2
Compound Name Substituent at Position 2 Molecular Weight (g/mol) Melting Point (°C) Key Properties
7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine Cyclopropylamine 266.73 Not reported Enhanced metabolic stability; moderate steric hindrance
7-Methyl-5-morpholinothiazolo[5,4-d]pyrimidin-2-amine (4a) Morpholine 281.36 Not reported Increased solubility due to morpholine’s polarity; reduced receptor affinity
7-Chloro-N-(4-nitrophenyl)thiazolo[5,4-d]pyrimidin-2-amine 4-Nitrophenyl 307.71 Not reported Electron-withdrawing nitro group decreases basicity; potential for π-π interactions
2-(2-Fluorobenzyl)-5-phenylthiazolo[5,4-d]pyrimidin-7-amine (15) 2-Fluorobenzyl 325.37 173–175 Fluorine enhances lipophilicity and membrane permeability

Key Observations :

  • Cyclopropylamine (target compound) balances steric bulk and metabolic stability, making it favorable for CNS-targeting drugs .
  • Morpholine/piperidine derivatives (e.g., 4a, 4b) exhibit higher solubility but lower receptor affinity due to reduced aromatic interactions .
  • Aryl substituents (e.g., 4-nitrophenyl, 2-fluorobenzyl) modulate electronic properties and binding kinetics. For instance, fluorinated analogs show improved bioavailability .
Substituent Effects at Position 5
Compound Name Substituent at Position 5 Yield (%) Pharmacological Relevance
5-Phenylthiazolo[5,4-d]pyrimidin-7-amine (1) Phenyl 20 Moderate AR binding; limited solubility
5-(5-Methylfuran-2-yl)thiazolo[5,4-d]pyrimidin-7-amine (14) 5-Methylfuran 35 Enhanced selectivity for A2A ARs due to furan’s polarity
5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-amine (3) Chlorine 77 High reactivity in nucleophilic displacement reactions

Key Observations :

  • Chlorine at position 5 (e.g., compound 3) facilitates functionalization via Suzuki coupling or amine displacement .
  • Heteroaromatic groups (e.g., furan) improve target selectivity but may reduce metabolic stability .

Comparative Reaction Efficiency :

  • Derivatives with electron-deficient aryl groups (e.g., 4-nitrophenyl) require harsher conditions due to reduced nucleophilicity .
  • Morpholine/piperidine derivatives (4a, 4b) are synthesized in high yields (~74–85%) via reflux with secondary amines .

Pharmacological Profiles

  • 2-(2-Fluorobenzyl) derivatives (e.g., compound 15) show nanomolar affinity for adenosine A1 receptors, attributed to fluorine’s electronegativity and hydrophobic interactions .
  • Morpholine-containing analogs (e.g., 4a) exhibit reduced affinity due to steric clashes with receptor pockets .

Biological Activity

7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in cancer treatment. This article delves into the biological activity of this compound, summarizing key findings from recent research.

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H9_{9}ClN4_{4}S
  • Molecular Weight : 186.70 g/mol
  • CAS Number : 2454397-75-0

The compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological activities, including anti-cancer properties.

This compound acts primarily as a kinase inhibitor , targeting specific pathways involved in cell proliferation and survival. Its structural similarity to purines allows it to interact with various enzymes involved in nucleotide metabolism and signal transduction.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolo[5,4-d]pyrimidine derivatives, including this compound. The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

  • Inhibition of Kinases : The compound has demonstrated significant inhibitory activity against several kinases involved in cancer progression, including:
    • CDK (Cyclin-dependent kinase)
    • DYRK1A (Dual-specificity tyrosine-regulated kinase 1A)
    These kinases are crucial for regulating the cell cycle and promoting tumor growth.
  • Cell Viability Assays : In vitro studies have shown that treatment with this compound leads to a decrease in cell viability across multiple cancer cell lines, indicating its potential as an anti-cancer agent.

Table 1: Summary of Biological Activity

Activity TypeTarget/MechanismReference
AnticancerInhibition of CDK and DYRK1A
Cell ViabilityDecreased viability in cancer cell lines
Apoptosis InductionInduces apoptotic pathways in treated cells

Case Studies

Recent research has presented case studies focusing on the efficacy of this compound in various cancer models:

  • Study on Leukemia Cells : A study demonstrated that this compound effectively reduced the proliferation of leukemia cells through apoptosis induction. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
  • Solid Tumors : Another case study reported on the efficacy of this compound against solid tumor models, showing significant tumor regression in xenograft models when treated with this compound.

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